2-[(4-Chlorophenyl)methyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12;/h4-7,12,14H,1-3,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMDZYLUBUBHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595205 | |
| Record name | 2-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6936-90-9 | |
| Record name | NSC42272 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]piperidine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
2-[(4-Chlorophenyl)methyl]piperidine hydrochloride has diverse applications in several domains:
Medicinal Chemistry
- Antidepressant Activity: The compound exhibits properties similar to selective serotonin reuptake inhibitors (SSRIs), making it a candidate for treating depression and anxiety disorders. Research indicates that derivatives of piperidine can effectively inhibit serotonin and noradrenaline reuptake, which is crucial for mood regulation .
- Anti-allergic Properties: It is related to cetirizine, an antihistamine used for treating allergic conditions such as rhinitis and urticaria. The piperidine structure is integral for its binding affinity to histamine receptors, providing therapeutic effects against allergies .
Biochemical Studies
- Enzyme Interaction Studies: The compound is utilized in biochemical assays to study enzyme-ligand interactions. Its ability to bind selectively to various enzymes allows researchers to investigate the mechanisms underlying enzyme functionality and inhibition.
Pharmaceutical Development
- Intermediate in Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals, including those targeting central nervous system disorders. The compound's structural characteristics facilitate the development of new drugs with enhanced efficacy and reduced side effects.
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential antidepressant and anti-allergic agent |
| Biochemical Studies | Investigates enzyme interactions and protein binding |
| Pharmaceutical Development | Intermediate in synthesizing various CNS-targeting drugs |
Table 2: Comparison with Related Compounds
| Compound Name | Mechanism of Action | Therapeutic Uses |
|---|---|---|
| This compound | SERT inhibition; H1 receptor antagonist | Antidepressant; Antihistamine |
| Cetirizine | H1 receptor antagonist | Allergy treatment |
| Fluoxetine | SERT inhibition | Depression treatment |
Case Studies
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry examined various piperidine derivatives, including this compound. It demonstrated significant antidepressant-like effects in animal models through enhanced serotonergic activity .
Case Study 2: Allergy Relief
Research highlighted in Clinical Pharmacology & Therapeutics evaluated the antihistaminic effects of cetirizine derivatives. The findings indicated that compounds with similar structures effectively reduced symptoms of allergic rhinitis, confirming the relevance of this piperidine derivative in allergy management .
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Position : The placement of the chlorophenyl group (e.g., C2 vs. C4 on piperidine) significantly impacts steric and electronic interactions with biological targets.
- Linkage Type : Methyl linkages (target compound) vs. sulfonyl () or ethoxyethyl () alter solubility and metabolic stability.
- Hydrophobic vs. Polar Groups : Methoxy () or sulfonyl () groups introduce polarity, contrasting with diphenylmethoxy (), which increases lipophilicity.
Pharmacological and Toxicological Profiles
Acetylcholinesterase (AChE) Inhibition
- Rigid Analogs : highlights that rigid analogs of benzylpiperidine derivatives exhibit enhanced AChE inhibitory activity. For example, 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine showed greater potency than flexible counterparts . This suggests that structural rigidity in 2-[(4-chlorophenyl)methyl]piperidine could optimize AChE binding.
- Substituent Effects : The 4-chlorophenyl group in the target compound may enhance binding affinity compared to unsubstituted phenyl groups due to hydrophobic interactions.
CNS Activity
- Compounds like 4-[[(2-chloro-6-fluorophenyl)methoxy]methyl]piperidine HCl () are designed for CNS penetration, leveraging halogenated aryl groups and salt forms. The target compound’s chlorophenyl and piperidine motifs align with this strategy.
Toxicity and Regulatory Status
- Limited data exist for many analogs. For instance, 4-(Diphenylmethoxy)piperidine HCl lacks detailed toxicity values (), while Cloperastine HCl is a clinically used antitussive with established safety profiles .
- Regulatory frameworks (e.g., U.S. EPA, EFSA) apply to several analogs, necessitating environmental and safety evaluations ().
Research and Application Insights
- Structure-Activity Relationships (SAR) :
- Synthetic Feasibility : Compounds with simpler substituents (e.g., methyl linkages) are synthetically more accessible than those with ethoxyethyl or sulfonyl groups.
Biological Activity
2-[(4-Chlorophenyl)methyl]piperidine hydrochloride, also known by its CAS number 6936-90-9, is a piperidine derivative that has gained attention for its diverse biological activities. This compound is synthesized through the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes in the body. This interaction modulates their activity, resulting in various physiological effects. The compound has been investigated for its potential therapeutic effects in several medical conditions, including:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, such as HCT-116 and HeLa cells. For instance, certain derivatives showed IC50 values ranging from 0.69 μM to 11 μM, demonstrating their potency compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Properties : The compound has also been evaluated for antibacterial activity against several bacterial strains. Studies have shown that piperidine derivatives can inhibit the growth of bacteria, suggesting their potential use as antimicrobial agents .
- Enzyme Inhibition : The compound exhibits inhibitory activity against key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This property makes it relevant for conditions like Alzheimer’s disease .
Comparative Biological Activity
To better understand the biological activity of this compound, it is essential to compare it with similar compounds. The following table summarizes some comparative aspects:
| Compound Name | Anticancer Activity (IC50) | AChE Inhibition | Antimicrobial Activity |
|---|---|---|---|
| This compound | 0.69 - 11 μM | Yes | Yes |
| 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride | Not specified | Yes | Moderate |
| 4-Chloro-1-methylpiperidine hydrochloride | Not specified | Yes | Low |
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Antiproliferative Effects : A study synthesized various derivatives based on piperidine structures and evaluated their activity against cancer cell lines. The results indicated that modifications on the piperidine ring significantly influenced their anticancer properties, with some derivatives outperforming established drugs like doxorubicin .
- Antimicrobial Evaluation : In another investigation, a series of synthesized compounds were tested against common bacterial strains. The findings revealed that certain piperidine derivatives displayed promising antibacterial activity comparable to standard antibiotics .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited AChE, suggesting its potential role in treating neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
